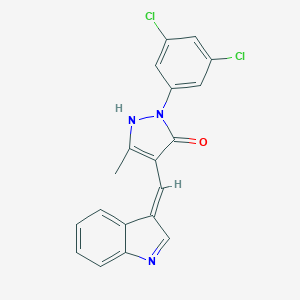
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as DIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to possess various biological activities, which make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its biological activities by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis, and inhibit angiogenesis. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to yield high purity and high yield. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its biological activities, making it a promising candidate for further research. However, there are also limitations to using 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for different applications.
Orientations Futures
There are several future directions for the research of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is the development of new anti-cancer drugs based on 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for different types of cancer. Another potential direction is the development of new anti-inflammatory drugs based on 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for different types of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 3,5-dichloroaniline with 1H-indole-3-carbaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with 5-methyl-1H-pyrazol-3-one in the presence of sodium acetate and glacial acetic acid to obtain 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The synthesis of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been optimized to yield high purity and high yield, making it suitable for further research.
Applications De Recherche Scientifique
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
Formule moléculaire |
C19H13Cl2N3O |
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
2-(3,5-dichlorophenyl)-4-[(E)-indol-3-ylidenemethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13Cl2N3O/c1-11-17(6-12-10-22-18-5-3-2-4-16(12)18)19(25)24(23-11)15-8-13(20)7-14(21)9-15/h2-10,23H,1H3/b12-6- |
Clé InChI |
ZXKHYVUAOVNGFM-SDQBBNPISA-N |
SMILES isomérique |
CC1=C(C(=O)N(N1)C2=CC(=CC(=C2)Cl)Cl)/C=C\3/C=NC4=CC=CC=C43 |
SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC(=C2)Cl)Cl)C=C3C=NC4=CC=CC=C43 |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC(=CC(=C2)Cl)Cl)C=C3C=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B302710.png)
![[[(Z)-(5-methylimidazol-4-ylidene)methyl]amino]thiourea](/img/structure/B302711.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302714.png)
![2-chloro-5-{5-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B302715.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302717.png)
![4-[(5-{2-[(3-Fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B302718.png)
![4-{5-[(1-(4-ethylphenyl)-3-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B302720.png)
![3-{2,5-dimethyl-3-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302723.png)
![ethyl 2-{[5-(dimethylamino)-2-furyl]methylene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302725.png)
![2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302726.png)
![ethyl 2-(3-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302727.png)
![2-[2-[(Z)-[4-ethoxycarbonyl-5-(4-methylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302728.png)